molecular formula C25H24F4N4O5 B605051 A-485

A-485

Cat. No.: B605051
M. Wt: 536.5 g/mol
InChI Key: VRVJKILQRBSEAG-LFPIHBKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) coactivator p300. As a member of the p300/CBP family, p300 plays a crucial role in regulating gene transcription by acetylating histones and other proteins. Specifically, this compound targets the HAT domain of p300 and CREB-binding protein (CBP), inhibiting their catalytic activity .

Mechanism of Action

Target of Action

A-485 primarily targets the p300/CBP histone acetyltransferase (HAT) domain . These proteins play a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA .

Mode of Action

This compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It binds to these proteins and inhibits their activity, leading to a decrease in histone acetylation . This results in a more compact chromatin structure, which can limit the access of transcription factors to DNA and reduce gene expression .

Biochemical Pathways

The inhibition of p300/CBP by this compound affects various biochemical pathways. It can suppress the proliferation of several hematological malignancies and AR+ prostate cancer cell lines in vitro . The exact pathways affected by this compound are still being researched, but it is known that the compound has a broad effect on gene expression due to its action on p300/CBP .

Pharmacokinetics

This compound is orally bioavailable, indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of p300/CBP by this compound leads to a decrease in histone acetylation, which can suppress the expression of certain genes . This can result in the suppression of proliferation in several hematological malignancies and AR+ prostate cancer cell lines in vitro . Additionally, this compound has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model .

Preparation Methods

Synthetic Routes:: The synthetic route for A-485 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are not widely available in the literature. it is synthesized through carefully designed steps to achieve its desired properties.

Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and purity. Industrial production likely involves modifications of the laboratory-scale synthesis.

Chemical Reactions Analysis

Reactions:: A-485 is involved in various chemical reactions due to its inhibitory activity against p300. While specific reactions are not explicitly documented, it likely undergoes interactions with other molecules, including proteins and nucleic acids.

Common Reagents and Conditions:: The reagents and conditions used in this compound-related reactions depend on the context. Researchers may employ specific buffers, solvents, and catalysts to modulate its activity. detailed information remains proprietary.

Major Products:: this compound’s primary function lies in inhibiting p300-mediated acetylation. Its major products are the suppression of gene transcription and downstream effects on cellular processes.

Scientific Research Applications

Anti-inflammatory Applications

A-485 has been shown to alleviate acute liver injury by targeting inflammation-related signaling pathways. In a study involving LPS/GalN-stimulated mice, this compound administration resulted in:

  • Reduction of Histopathological Abnormalities : The compound improved survival rates and lowered plasma aminotransferases.
  • Inhibition of Pro-inflammatory Gene Expression : this compound significantly inhibited H3K27ac and H3K18ac at promoter regions of inflammatory genes, leading to decreased transcription and reduced leukocyte infiltration .

This suggests that this compound could be a potential therapeutic candidate for treating acute inflammatory diseases.

Metabolic Disease Management

Research indicates that this compound can regulate metabolic processes by inhibiting lipogenesis and gluconeogenesis. Key findings include:

  • Decreased Lipid Accumulation : In this compound-treated mice, lipid content and expression of lipogenic genes were significantly reduced.
  • Inhibition of Hepatic Glucose Production : this compound prevented the acetylation of FOXO1, leading to its degradation and reduced expression of gluconeogenic enzymes .

These mechanisms highlight this compound's potential in managing metabolic disorders such as obesity and type 2 diabetes.

Cancer Therapeutics

This compound has shown promise in various cancer models due to its ability to inhibit tumor growth:

  • Non-Small Cell Lung Cancer (NSCLC) : In combination with TRAIL (a pro-apoptotic agent), this compound enhanced cell death in both sensitive and resistant NSCLC cell lines. This combination was effective against 3D spheroid cultures of EGFR-TKI-resistant cells .
  • Growth Hormone-Producing Adenomas : The compound inhibited cell proliferation and the secretion of growth hormone by downregulating oncogenes involved in tumorigenesis, demonstrating its potential as a therapy for pituitary tumors .

Immune System Modulation

Recent studies have indicated that this compound can mobilize white blood cells selectively, which may have implications for treating diseases characterized by abnormal immune responses. This property could enhance the effectiveness of immunotherapies .

Data Summary

The following table summarizes key findings from studies on this compound:

Application AreaKey FindingsReferences
Anti-inflammatoryAlleviated liver injury; inhibited pro-inflammatory gene expression
Metabolic diseaseReduced lipid accumulation; inhibited hepatic glucose production
Cancer therapeuticsEnhanced apoptosis in NSCLC; inhibited growth hormone secretion in tumors
Immune system modulationMobilized white blood cells on demand

Comparison with Similar Compounds

While A-485 is unique due to its selectivity for p300/CBP, other HAT inhibitors exist. Notable compounds include C646 and I-CBP112. This compound’s distinct properties make it a valuable tool for studying epigenetic regulation.

Biological Activity

A-485 is a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domain, recognized for its role in regulating gene expression through acetylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

This compound functions by inhibiting the HAT activity of p300 and CBP, which are critical for the acetylation of histones at specific lysine residues. The inhibition leads to a reduction in the transcriptional activation of various pro-inflammatory and oncogenic genes.

Key Findings from Research Studies

  • Inhibition of Inflammatory Responses : A study demonstrated that this compound significantly alleviated acute liver injury in an animal model by inhibiting the transcriptional activation of inflammation-related genes. This was evidenced by a decrease in H3K27ac and H3K18ac modifications at promoter regions of these genes, resulting in reduced leukocyte infiltration and M1 polarization in macrophages .
  • Antitumor Activity : this compound has shown promising results in various cancer models. Specifically, it inhibited tumor growth in castration-resistant prostate cancer xenografts and suppressed proliferation in hematological malignancies . Mechanistic studies revealed that this compound downregulated oncogenes involved in critical signaling pathways such as c-Myc and PI3K/AKT/mTOR, thereby inducing apoptosis and cell cycle arrest .
  • Selectivity and Potency : The compound exhibits high selectivity for p300/CBP with IC50 values of 2.6 nM for the CBP-bromodomain HAT-C/H3 domain and 9.8 nM for the p300-BHC domain, demonstrating over 1000-fold selectivity against other closely related HATs .

Case Study 1: Acute Liver Injury Model

In a controlled study using a lipopolysaccharide (LPS) and D-galactosamine (GalN) induced mouse model, this compound administration resulted in:

  • Histopathological Improvement : Reduced liver damage was observed.
  • Biochemical Markers : Significant decreases in plasma aminotransferases were noted.
  • Survival Rates : Enhanced survival rates in treated groups compared to controls.

Case Study 2: Prostate Cancer

In xenograft models of castration-resistant prostate cancer:

  • Tumor Growth Inhibition : this compound treatment led to significant reductions in tumor size.
  • Mechanistic Insights : RNA sequencing indicated downregulation of several oncogenes, correlating with reduced tumor proliferation.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryReduced liver injury markers
AntitumorInhibition of tumor growth
Gene Expression RegulationDownregulation of oncogenes
SelectivityIC50 values (p300/CBP)

Table 2: Mechanistic Pathways Affected by this compound

PathwayEffectImplication
PI3K/AKT/mTORDownregulationReduced cell survival
c-MycDownregulationInhibition of tumor progression
Inflammatory SignalingSuppressionAlleviation of acute liver injury

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
A-485
Reactant of Route 2
Reactant of Route 2
A-485
Reactant of Route 3
Reactant of Route 3
A-485
Reactant of Route 4
Reactant of Route 4
A-485
Reactant of Route 5
Reactant of Route 5
A-485
Reactant of Route 6
Reactant of Route 6
A-485
Customer
Q & A

Q1: What is the primary biological target of A-485?

A1: this compound acts as a ligand for the p300/CBP protein. []

Q2: How does this compound binding to p300/CBP impact cellular processes?

A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []

Q3: What is the significance of p300/CBP degradation in a cellular context?

A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.

Q5: Is there any available spectroscopic data for this compound?

A5: The provided research papers do not offer specific spectroscopic data for this compound.

Q6: Has the material compatibility of this compound been investigated?

A6: The provided research papers do not explicitly discuss the material compatibility of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Information about the stability of this compound under various conditions is not provided in the research papers.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research papers do not suggest any inherent catalytic properties of this compound.

Q9: Have any computational studies been performed on this compound?

A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.

Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?

A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.

Q11: What is known about the formulation strategies for this compound?

A11: The research papers provided do not include details about specific formulation strategies for this compound.

Q12: Is there information available regarding the SHE regulations concerning this compound?

A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.

Q13: Has the pharmacokinetic profile of this compound been investigated?

A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.

Q14: What cell-based assays have been used to assess the activity of this compound?

A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.